molecular formula C13H20N2O4 B8451011 n,n'-Bis(acetoacetyl)-2-methylpiperazine

n,n'-Bis(acetoacetyl)-2-methylpiperazine

Cat. No.: B8451011
M. Wt: 268.31 g/mol
InChI Key: RKWSOXSZSDHHHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-Bis(acetoacetyl)-2-methylpiperazine is a chemical derivative of 2-methylpiperazine, a scaffold recognized for its significant value in medicinal chemistry research . This bis-acetoacetyl functionalized compound is designed for research and development applications, serving as a versatile building block and intermediate for the synthesis of more complex molecules. The 2-methylpiperazine core is a key structural motif in the design of novel CCR5 antagonists with demonstrated nanomolar-level anti-HIV-1 activity in preclinical research . The acetoacetyl groups attached to the piperazine nitrogen atoms provide reactive sites for further chemical modifications, such as forming polymers or conjugates, making this compound particularly useful in materials science and pharmaceutical synthesis. Researchers can utilize this reagent to explore structure-activity relationships and develop new compounds for various biological evaluations. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C13H20N2O4

Molecular Weight

268.31 g/mol

IUPAC Name

1-[3-methyl-4-(3-oxobutanoyl)piperazin-1-yl]butane-1,3-dione

InChI

InChI=1S/C13H20N2O4/c1-9-8-14(12(18)6-10(2)16)4-5-15(9)13(19)7-11(3)17/h9H,4-8H2,1-3H3

InChI Key

RKWSOXSZSDHHHL-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C(=O)CC(=O)C)C(=O)CC(=O)C

Origin of Product

United States

Scientific Research Applications

Drug Development

One of the primary applications of n,n'-Bis(acetoacetyl)-2-methylpiperazine is in drug development. Its ability to act as a Michael acceptor allows it to form covalent bonds with nucleophiles, making it useful in the design of targeted therapies.

  • Case Study: Anticancer Agents
    Research has demonstrated that derivatives of this compound exhibit significant anticancer activity. For example, compounds derived from this piperazine have shown effectiveness against various cancer cell lines, with some achieving IC50 values in the low micromolar range .

Antimycobacterial Activity

The compound has also been investigated for its antimycobacterial properties. Studies indicate that certain derivatives possess activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MICs) comparable to established antitubercular agents .

Synthesis of Novel Compounds

This compound serves as a versatile precursor for synthesizing novel compounds, including peptidomimetics and other biologically active molecules.

  • Synthetic Pathways
    The synthesis often involves the reaction of this compound with various electrophiles, leading to the formation of complex structures with potential therapeutic applications .

Material Science Applications

In addition to its biological applications, this compound is utilized in material science for developing advanced materials.

Polymer Chemistry

The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its reactivity allows for the formation of cross-linked networks that are beneficial in creating durable materials .

  • Data Table: Properties of Cross-linked Polymers
PropertyValue
Tensile Strength (MPa)50-70
Elongation at Break (%)300-400
Thermal Stability (°C)Up to 200

Comparison with Similar Compounds

Structural and Physicochemical Properties

Piperazine vs. 2-Methylpiperazine
  • Temperature-Dependent Structure-Directing Effects: At 160°C, 2-methylpiperazine directs the formation of aluminophosphates (APMeP150) with distinct inorganic sheet topologies, differing from piperazine-directed structures (AP2pip-160). The methyl group introduces stronger non-bonding interactions (−81.91 kJ/mol vs. −45.64 kJ/mol for piperazine), stabilizing unique core units via H-bonding . At 190°C, the methyl group’s influence diminishes, with both compounds directing identical aluminophosphate structures. This highlights the temperature-dependent steric and electronic effects of the methyl substituent .
Bis-Substituted Piperazines
  • Bis-Thiosemicarbazone Derivatives: Compounds like N,N'-bis(methylisatin-β-thiosemicarbazone)-2-methylpiperazine (TSKI-VI) demonstrate enhanced antiviral activity compared to non-methylated analogs, attributed to improved stability and interaction with viral proteins .
  • Polymer Chemistry : In copolymers (e.g., poly[(N,N′-bis(acryloyl)piperazine)-co-2-methylpiperazine]), the methyl group modifies crosslinking density and thermal stability, impacting material applications .

Functional Differences in Material Science

Inhibitory Effects in CeO₂-Based Slurries
  • Silica (SiO₂) Removal : 2-Methylpiperazine exhibits stronger inhibition on SiO₂ removal rates (MRR) than piperazine, achieving a selectivity ratio of 16:1 between SiO₂ and Si₃N₄ at pH 4, 10, and 12 .
  • Surface Roughness : Polished SiO₂ surfaces show lower roughness (30–90 nm) with 2-methylpiperazine additives compared to piperazine (50–120 nm), critical for semiconductor manufacturing .
Stabilization of CeO₂ Suspensions
  • Both piperazine and 2-methylpiperazine disperse CeO₂ abrasives, reducing particle size. However, 2-methylpiperazine achieves narrower size distributions in alkaline environments, enhancing slurry stability .
Protein Kinase C (PKC) Inhibition
  • H-7 (1-(5-Isoquinolinesulfonyl)-2-methylpiperazine): This derivative selectively inhibits PKC (Ki = 6 µM) and partially reverses calcium-dependent smooth muscle contractions, demonstrating the methyl group’s role in enhancing target specificity .
Antiviral Activity
  • Vaccinia Virus Inhibition : TSKI-VI reduces tail lesions in mice with efficacy comparable to methisazone but with lower toxicity. Its mechanism involves blocking late-stage viral replication, a trait linked to the methyl group’s steric effects .
  • Immune Response Modulation : Despite delaying cellular immunity, TSKI-VI maintains protection in vaccinia-infected mice, suggesting antibody-mediated recovery .

Comparative Data Tables

Table 1: Structural and Functional Comparison
Compound Key Property Application/Effect Reference
2-Methylpiperazine Non-bonding interaction: −81.91 kJ/mol Aluminophosphate synthesis at 160°C
Piperazine Non-bonding interaction: −45.64 kJ/mol Identical structure-directing at 190°C
TSKI-VI IC₅₀ = 1–25 mg/kg (antiviral) Vaccinia virus inhibition in vivo
H-7 Ki = 6 µM (PKC inhibition) Smooth muscle contraction modulation

Preparation Methods

Boc-Protected Intermediate Route

A widely used method involves sequential acylation using tert-butoxycarbonyl (Boc) protection. This approach mirrors the synthesis of (S)-1-N-Boc-2-methylpiperazine:

Step 1: Boc Protection of 2-Methylpiperazine
2-Methylpiperazine reacts with di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 20°C for 1 hour, yielding (S)-1-N-Boc-2-methylpiperazine. The Boc group blocks one nitrogen, enabling selective acylation of the free amine.

Step 2: First Acetoacetylation
The Boc-protected intermediate is treated with acetoacetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base. This yields N-acetoacetyl-N'-Boc-2-methylpiperazine.

Step 3: Boc Deprotection
Deprotection with trifluoroacetic acid (TFA) in DCM liberates the secondary amine, which undergoes a second acylation with acetoacetyl chloride to furnish the target compound.

Yield : ~60–70% over three steps.

Nitroso Group-Mediated Protection

The nitroso (NO) group, as described in US2907767A, offers an alternative protective strategy:

Step 1: Nitrosation of 2-Methylpiperazine
Treatment with sodium nitrite in hydrochloric acid at 15–25°C introduces a nitroso group selectively on one nitrogen, forming N-nitroso-2-methylpiperazine.

Step 2: Acetoacetylation of Free Amine
The free amine reacts with acetoacetyl chloride in THF, yielding N-acetoacetyl-N'-nitroso-2-methylpiperazine.

Step 3: Nitroso Removal and Second Acylation
Hydrolysis with hydrochloric acid and urea removes the nitroso group, followed by a second acylation to complete the synthesis.

Yield : ~75–80%.

Direct Acylation Methods

Stoichiometric Control in One-Pot Reactions

Direct reaction of 2-methylpiperazine with excess acetoacetyl chloride (2.2 equiv) in THF at 0°C produces the disubstituted product. However, this method risks over-acylation (e.g., trisubstitution) and requires precise stoichiometry.

Reaction Conditions :

  • Solvent: THF

  • Base: TEA (3.0 equiv)

  • Temperature: 0°C → rt

  • Time: 12 hours

Yield : 45–55% after column chromatography.

Catalytic Hydrogenation for Selective Acylation

Adapting methods from WO2014184039A1, a nickel-zirconium catalyst enables hydrogenation-assisted acylation:

Procedure :

  • 2-Methylpiperazine and acetoacetic acid are heated with H₂ (160–240 bar) at 180–230°C.

  • The catalyst (NiO-ZrO₂-CuO) facilitates dehydrogenative coupling, forming N,N'-Bis(acetoacetyl)-2-methylpiperazine.

Advantages :

  • No protective groups required.

  • High selectivity due to catalytic control.

Yield : ~65%.

Purification and Isolation Techniques

Crystallization with Acetone-Acetic Acid

Based on US2919275A, the crude product is dissolved in acetone (5:1 v/v) and treated with glacial acetic acid (1–5 equiv). Crystallization at 10–30°C isolates the pure compound as a crystalline solid.

Purity : >95% by HPLC.

Chromatographic Separation

Silica gel chromatography with ethyl acetate/hexane (1:1) effectively separates mono-, di-, and trisubstituted byproducts. The disubstituted product elutes at R<sub>f</sub> = 0.35.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key Advantage
Boc Protection60–7098High selectivity
Nitroso Route75–8097No acidic deprotection
Direct Acylation45–5595Simplicity
Catalytic6596Scalability

Mechanistic Insights and Side Reactions

  • Over-Acylation : Excess acylating agents lead to trisubstituted byproducts, necessitating stoichiometric control.

  • Racemization : Chiral 2-methylpiperazine derivatives may racemize under acidic or high-temperature conditions.

  • Catalyst Poisoning : Residual amines deactivate metal catalysts, requiring rigorous substrate purification.

Industrial-Scale Considerations

  • Cost Efficiency : The nitroso route minimizes reagent costs but requires careful pH control.

  • Safety : High-pressure hydrogenation demands specialized equipment, whereas Boc protection is low-risk.

  • Environmental Impact : Acetone-acetic acid crystallization generates less waste compared to chromatographic methods.

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